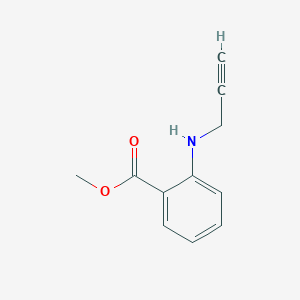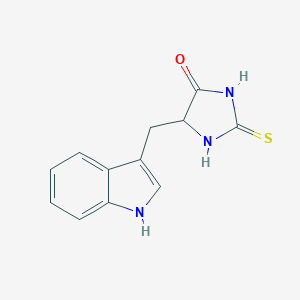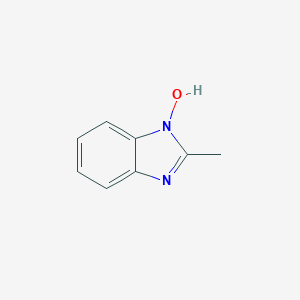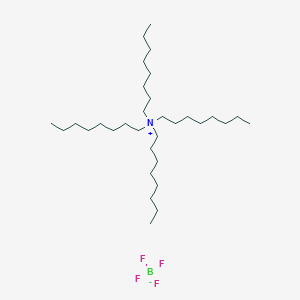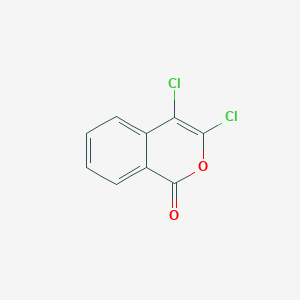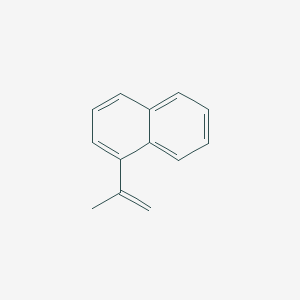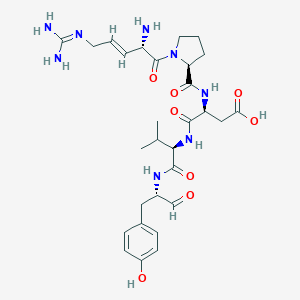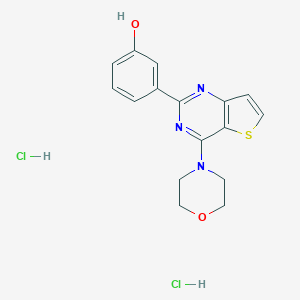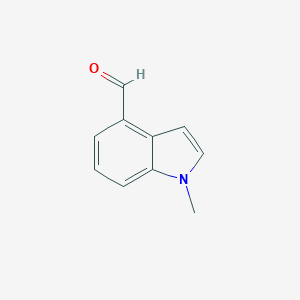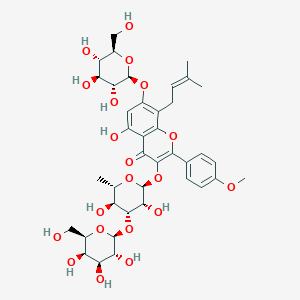
Hexandraside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Hexandraside A is a natural compound that is derived from the plant species, H. rigida. It has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of Hexandraside A in scientific research.
Scientific Research Applications
1. Enzyme Replacement Therapy for Tay-Sachs and Sandhoff Diseases
Hexandraside A (Human β-hexosaminidase A, HexA) is significant in the context of Tay-Sachs and Sandhoff diseases. These are lysosomal storage diseases where the deficiency of HexA leads to the accumulation of GM2 gangliosides. A study by Akeboshi et al. (2007) investigated producing recombinant HexA in yeast, which is vital for enzyme replacement therapy (ERT) for these diseases. This study highlights the potential of HexA in treating these genetic disorders by degrading accumulated GM2 gangliosides (Akeboshi et al., 2007).
2. Pharmacognostic Studies
Research by Dave, Nagani, and Chanda (2010) provides insight into the pharmacognostic studies of Manilkara hexandra leaf, which includes microscopic studies and physicochemical analysis. These investigations are crucial for understanding the medicinal properties of plants like M. hexandra, which is often used in traditional medicine (Dave, Nagani, & Chanda, 2010).
3. Hexameric Encapsulation Complexes in Chemistry
Research by Avram, Cohen, and Rebek (2011) delves into the chemistry of hexameric resorcin[4]arenes and pyrogallol[4]arenes, which have applications in catalysis and transport. This research contributes to our understanding of molecular behavior in constrained spaces and could lead to practical applications in various fields, including chemistry and materials science (Avram, Cohen, & Rebek, 2011).
4. Antihypertensive Activity of Leersia hexandra
A study by Bilanda et al. (2019) examines the antihypertensive effects of Leersia hexandra, demonstrating its potential in treating hypertension. This study supports the empirical use of L. hexandra in traditional medicine for managing blood pressure (Bilanda et al., 2019).
5. In Vitro Antioxidant Activities of Manilkara hexandra
Dutta and Ray (2020) conducted a study assessing the antioxidant potentials of Manilkara hexandra. Their research provides insight into the medicinal applications of M. hexandra, particularly regarding its antioxidant properties (Dutta & Ray, 2020).
6. Sphingolipid and Lipoprotein Metabolism in Mice
A study by Montgomery et al. (2021) explored the role of Hexosaminidase A (HEXA) in regulating hepatic sphingolipid and lipoprotein metabolism in mice. This research is crucial in understanding the metabolic impact of HEXA beyond its well-known role in neuronal lipid metabolism (Montgomery et al., 2021).
properties
CAS RN |
128988-53-4 |
|---|---|
Product Name |
Hexandraside A |
Molecular Formula |
C39H50O20 |
Molecular Weight |
838.8 g/mol |
IUPAC Name |
3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26-,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1 |
InChI Key |
NLVBYGTTYRFJKH-KYKGZLSFSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O |
synonyms |
anhydroicaritin 3-galactosyl(1-3)rhamnoside-7-glucoside hexandraside A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-methylindol-3-yl)-[(5S)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone](/img/structure/B162977.png)
![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

